![molecular formula C20H24N6O2 B2505561 8-(2-氨基苯基)-3-丁基-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 915927-61-6](/img/structure/B2505561.png)
8-(2-氨基苯基)-3-丁基-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
血清素受体亲和力和抗抑郁潜力
- 合成和生物学评估:一项研究合成了1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的衍生物,评估了它们对血清素受体的亲和力和作为抗抑郁剂的潜力。一种化合物在动物模型中显示出有希望的结果,作为一种潜在的抗抑郁剂(Zagórska 等,2016 年)。
- 抗焦虑和抗抑郁活性:另一项研究合成了 N-8-芳基哌嗪基丙基衍生物,在动物模型中显示出潜在的抗焦虑和抗抑郁活性。这突出了该化合物在开发新的情感障碍治疗方法中的潜力(Zagórska 等,2009 年)。
磷酸二酯酶抑制
- 磷酸二酯酶的抑制效力:一项研究重点关注咪唑并[2,1-f]嘌呤的衍生物及其对磷酸二酯酶的抑制作用,探索了负责受体和酶活性的结构特征。这对开发针对这些酶的治疗方法具有重要意义(Zagórska 等,2016 年)。
受体亲和力和分子对接研究
- 分子对接和受体研究:涉及芳基哌嗪基烷基嘌呤-2,4-二酮和嘌呤-2,4,8-三酮的研究检查了它们对血清素能和多巴胺能受体的亲和力,提供了对受体亲和力和选择性的见解,特别是对 5-HT1A 和 5-HT7(Zagórska 等,2015 年)。
代谢稳定性和细胞渗透性
- 代谢稳定性和渗透性:对 2-嘧啶基-哌嗪基-烷基衍生物的代谢稳定性和细胞渗透性的研究显示出药物样特性、代谢稳定性和高肠道吸收率,这对药代动力学分析非常重要(Zagórska 等,2018 年)。
对腺苷受体的拮抗活性
- 腺苷受体拮抗剂:研究在合成的咪唑并[2,1-f]嘌呤-2,4-二酮中发现了有效且选择性的 A3 腺苷受体拮抗剂,表明它们可用于靶向腺苷受体(Baraldi 等,2005 年)。
血清素转运蛋白活性
- 血清素转运蛋白亲和力:一项研究评估了芳基哌嗪基烷基衍生物对血清素转运蛋白的亲和力,有助于了解它们的药理特性(Zagórska 等,2011 年)。
安全性概况和抗抑郁活性
- 安全性概况和抗抑郁作用:对 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮衍生物的安全性概况和抗抑郁样活性的调查提供了见解,了解它们作为安全抗抑郁剂的潜力(Partyka 等,2020 年)。
作用机制
Target of action
The compound contains an imidazole ring, which is a common feature in many bioactive molecules. Imidazole derivatives are known to interact with various biological targets such as histamine and purinergic receptors . .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the metabolic pathway. If it targets a receptor, it could either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Given the presence of the imidazole ring, it could potentially be involved in pathways related to purinergic signaling or histamine response .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. These properties are often determined by the compound’s chemical structure and can be influenced by factors such as its size, polarity, and stability .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a reduction in disease symptoms. If it activates a receptor involved in cell growth, it could potentially promote cell proliferation .
Action environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by pH or temperature, while its ability to reach its target could be influenced by the presence of other molecules in the environment .
属性
IUPAC Name |
6-(2-aminophenyl)-2-butyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-5-6-11-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-10-8-7-9-14(15)21/h7-10H,5-6,11,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOGFBOSZYNIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。